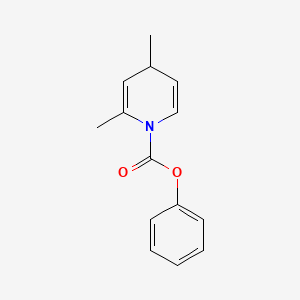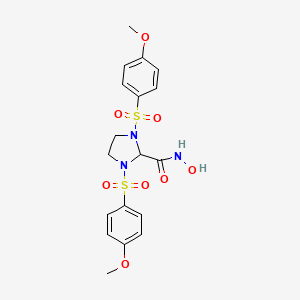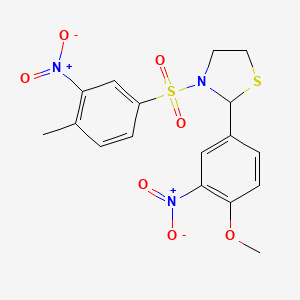
Methylidynetantalum(1+) methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylidynetantalum(1+) methanide is a unique organometallic compound that features a tantalum atom bonded to a methanide group. This compound is of significant interest in the field of inorganic chemistry due to its unique bonding and reactivity properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylidynetantalum(1+) methanide typically involves the reaction of tantalum pentachloride with a methanide source under controlled conditions. One common method involves the use of trimethylsilylmethanide as a precursor, which reacts with tantalum pentachloride in the presence of a reducing agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to the specialized nature of the compound and its applications primarily in research settings. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
Methylidynetantalum(1+) methanide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.
Reduction: It can be reduced to form lower oxidation state tantalum species.
Substitution: The methanide group can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or halogens, reducing agents such as hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tantalum oxides, while substitution reactions can produce a variety of tantalum-ligand complexes.
Aplicaciones Científicas De Investigación
Methylidynetantalum(1+) methanide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tantalum-containing compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not yet widely applied in medicine, its unique properties make it a candidate for further investigation in drug development.
Industry: Its applications in industry are limited but may include specialized roles in materials science and catalysis.
Mecanismo De Acción
The mechanism by which Methylidynetantalum(1+) methanide exerts its effects involves the interaction of the tantalum center with various substrates. The tantalum atom can coordinate with different ligands, facilitating various chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methylidynetantalum(1+) methanide include other organotantalum compounds such as tantalum alkyls and tantalum aryls. These compounds share some reactivity patterns but differ in their specific ligands and resulting properties.
Uniqueness
What sets this compound apart is its specific bonding arrangement and the presence of the methanide group. This unique structure imparts distinct reactivity and stability characteristics, making it a valuable compound for specialized research applications.
Propiedades
Número CAS |
496974-48-2 |
|---|---|
Fórmula molecular |
C2H4Ta |
Peso molecular |
209.00 g/mol |
Nombre IUPAC |
carbanide;methylidynetantalum(1+) |
InChI |
InChI=1S/CH3.CH.Ta/h1H3;1H;/q-1;;+1 |
Clave InChI |
ODKGBKFLNBLQKD-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].C#[Ta+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-](/img/structure/B12575956.png)
![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)
![1,1'-Sulfanediylbis[2-(butylsulfanyl)cyclohexane]](/img/structure/B12575968.png)
![1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B12575980.png)




![(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol](/img/structure/B12576012.png)
![N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine](/img/structure/B12576013.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)

![2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}](/img/structure/B12576053.png)

